(4S)-4-hydroxy-4-pyridin-3-ylbutanoic acid
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Overview
Description
(4S)-4-hydroxy-4-pyridin-3-ylbutanoic acid is an organic compound characterized by a hydroxy group attached to a butanoic acid chain, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-hydroxy-4-pyridin-3-ylbutanoic acid can be achieved through several methods. One common approach involves the use of a pyridine derivative as a starting material, which undergoes a series of reactions including hydrolysis, oxidation, and esterification to form the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or sodium hydroxide to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce production time. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-hydroxy-4-pyridin-3-ylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to facilitate substitution reactions.
Major Products
Oxidation: The major products can include pyridine-3-carboxylic acid derivatives.
Reduction: The major products can include pyridine-3-ylbutanol derivatives.
Substitution: The major products can include halogenated or aminated pyridine derivatives.
Scientific Research Applications
(4S)-4-hydroxy-4-pyridin-3-ylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a precursor for the synthesis of biologically active compounds.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4S)-4-hydroxy-4-pyridin-3-ylbutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the pyridine ring can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxylic acid: Similar structure but lacks the hydroxy and butanoic acid groups.
4-hydroxy-4-phenylbutanoic acid: Similar structure but with a phenyl ring instead of a pyridine ring.
4-hydroxy-4-methylbutanoic acid: Similar structure but with a methyl group instead of a pyridine ring.
Uniqueness
(4S)-4-hydroxy-4-pyridin-3-ylbutanoic acid is unique due to the presence of both a hydroxy group and a pyridine ring, which can confer distinct chemical and biological properties
Properties
CAS No. |
220964-73-8 |
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Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(4S)-4-hydroxy-4-pyridin-3-ylbutanoic acid |
InChI |
InChI=1S/C9H11NO3/c11-8(3-4-9(12)13)7-2-1-5-10-6-7/h1-2,5-6,8,11H,3-4H2,(H,12,13)/t8-/m0/s1 |
InChI Key |
STZOZPPVGWNSMC-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)[C@H](CCC(=O)O)O |
Canonical SMILES |
C1=CC(=CN=C1)C(CCC(=O)O)O |
Origin of Product |
United States |
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